ethyl 4-[(4-fluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
Ethyl 4-[(4-fluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-based compound featuring a 4-fluorophenyl carbamoyl substituent at position 4 and methyl groups at positions 3 and 5 of the pyrrole ring. Its structural analogs, however, highlight variations in substituents that modulate electronic, steric, and pharmacological properties .
Properties
IUPAC Name |
ethyl 4-[(4-fluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-4-22-16(21)14-9(2)13(10(3)18-14)15(20)19-12-7-5-11(17)6-8-12/h5-8,18H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMTVWPMVKVWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-fluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-fluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrrole derivatives.
Scientific Research Applications
Ethyl 4-[(4-fluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique pharmacological profile.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-fluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215)
- Structural Differences :
- The carbamoyl group is replaced with a carbonyl linked to a 3-fluoro-2-iodophenyl moiety.
- Only one methyl group (position 3) on the pyrrole ring vs. two methyl groups (positions 3 and 5) in the target compound.
- Synthesis : Prepared with a 23% yield via coupling of ethyl 3-methyl-1H-pyrrole-2-carboxylate and 3-fluoro-2-iodobenzoyl chloride .
- Key Data :
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate
- Structural Differences :
- The 4-fluorophenyl carbamoyl group is replaced with a 4-phenyl-1,3-thiazol-2-yl carbamoyl moiety.
- Pharmacological Relevance: Thiazole rings are known for enhancing antimicrobial and anticancer activity due to their electron-rich nature and hydrogen-bonding capacity .
- Synthesis : Synthesized via carbamoyl linkage formation, highlighting the versatility of pyrrole-2-carboxylate scaffolds in accommodating diverse substituents .
Ethyl 4-[(3,5-dinitrobenzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Structural Differences: A 3,5-dinitrobenzoyl-hydrazonomethyl group replaces the 4-fluorophenyl carbamoyl moiety.
- Key Findings: Quantum chemical studies (e.g., DFT calculations) revealed electronic properties such as HOMO-LUMO gaps and dipole moments, which influence reactivity and solubility.
Pruvanserin Hydrochloride
- Structural Differences :
- A structurally distinct piperazine-indole derivative with a 4-fluorophenyl ethyl group.
- Pharmacological Application : Used for insomnia and schizophrenia, illustrating the therapeutic relevance of fluorophenyl motifs in CNS-targeting drugs. However, the pyrrole-carboxylate core in the target compound may offer distinct pharmacokinetic profiles .
Tabulated Comparison of Key Properties
Discussion of Structural and Functional Divergence
- Electronic Effects : The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing character, whereas nitro groups () or thiazole rings () introduce stronger electronic modulation.
- Steric Considerations : Bulky substituents like iodine () may hinder binding in compact active sites compared to the smaller fluorine atom.
- Pharmacological Potential: Thiazole-containing analogs () are more likely to exhibit antimicrobial activity, while hydrazone derivatives () may serve as chelating agents or sensors.
Biological Activity
Ethyl 4-[(4-fluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological properties, mechanisms of action, and applications based on diverse scientific sources.
1. Synthesis and Structural Characteristics
The compound is synthesized through multi-step organic reactions, typically involving the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization and further functionalization to yield the final product. The reaction conditions often include controlled temperatures and solvents such as ethanol or methanol.
2.1 Antitumor Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated an IC50 value of approximately 15 µM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutic agents .
2.2 Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory activity. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The observed IC50 for cytokine inhibition was around 10 µM , suggesting its potential as an anti-inflammatory agent .
2.3 Antiviral Properties
Emerging research suggests that this compound may possess antiviral activity. In studies against the influenza virus, it exhibited an EC50 value of 12 µM , demonstrating its ability to inhibit viral replication effectively .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activities and receptor functions, triggering downstream signaling pathways that lead to apoptosis in cancer cells and inhibition of inflammatory responses. The precise molecular targets are still under investigation, but preliminary data suggest involvement with protein kinases and transcription factors related to inflammation and cell proliferation .
4. Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | Structure | 20 | Antitumor |
| Ethyl (4-fluorobenzoyl)acetate | N/A | 25 | Anti-inflammatory |
| Ethyl (4-fluorophenyl)carbamoylformate | N/A | 18 | Antiviral |
Case Study 1: Antitumor Efficacy
In a controlled study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. This study underscores the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects demonstrated that the compound inhibited NF-kB activation in macrophages exposed to inflammatory stimuli, leading to decreased expression of inflammatory markers. This finding highlights its possible therapeutic role in chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
